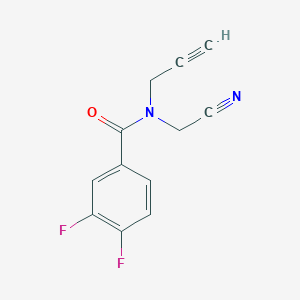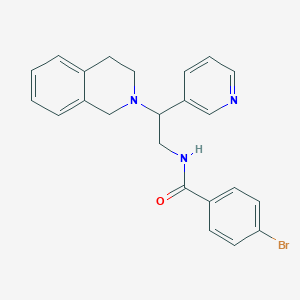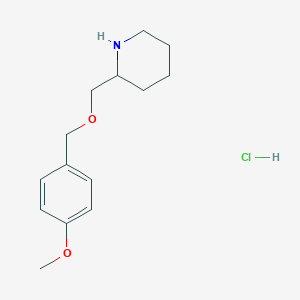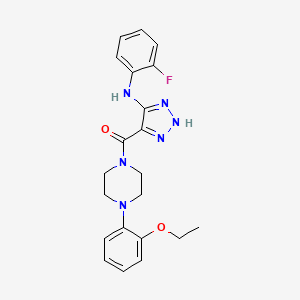
3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid” is a chemical with the CAS Number: 2567496-32-4 . It has a molecular weight of 196.22 . The IUPAC name for this compound is 3,3-difluoro-1-((methylthio)methyl)cyclobutane-1-carboxylic acid . It is typically stored at room temperature and has an oil-like physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F2O2S/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is an oil-like substance that is typically stored at room temperature . It has a molecular weight of 196.22 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A key aspect in the study of cyclobutane derivatives, including 3,3-difluoro analogues, involves various synthesis techniques. For instance, a study by Mykhailiuk et al. (2010) describes synthesizing a fluorinated analogue of 1-aminocyclobutane-1-carboxylate, which is similar in structure to 3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid. The key step in this synthesis is transforming a ketone group into the CF2-group using morpholino-sulphur trifluoride (Mykhailiuk, Radchenko, & Komarov, 2010).
Applications in Medicinal Chemistry
- PET Ligands for Tumor Detection : In the field of medicinal chemistry, particularly for imaging brain tumors, syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) has been synthesized and evaluated. These compounds are analogues of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) and demonstrate promising properties in rodent models of brain tumors. They have been found to be excellent candidates for imaging brain tumors due to their high uptake and retention in tumor tissue (Martarello et al., 2002).
Chemical Reactivity and Properties
- Reactivity with Other Compounds : The reactivity of cyclobutane carboxylic acids, including derivatives similar to this compound, is a significant aspect of research. A study by Gaoni (1988) investigates the regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl) bicyclobutanes. This study offers insights into the reactivity of cyclobutane derivatives in the presence of nitrogen nucleophiles and how these reactions can lead to the formation of precursors for α-amino cyclobutane carboxylic acids (Gaoni, 1988).
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2S/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAPCRIMYXDBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2431752.png)



![7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2431761.png)
![2-Chloro-1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylpropan-1-one](/img/structure/B2431762.png)


![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2431767.png)
![1,7-dimethyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431769.png)
![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2431770.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)
![2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2431775.png)